Ethyl 2-benzoyl-4-cyanobutanoate

Übersicht

Beschreibung

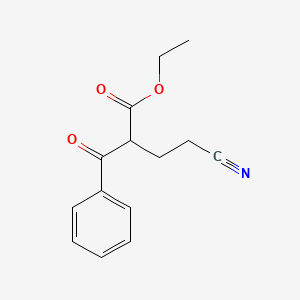

Ethyl 2-benzoyl-4-cyanobutanoate is an ester derivative characterized by a benzoyl group at the second carbon and a cyano substituent at the fourth position of the butanoate backbone. It is identified by multiple synonyms, including NSC10092, SCHEMBL11767007, and ALBB-021822, with CAS registry numbers 5415-48-5 and 6264-81-9. The compound’s InChIKey (BNHMUKSUHCFTQB-UHFFFAOYSA-N) confirms its unique structural identity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-benzoyl-4-cyanobutanoate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of a cyanide source. The reaction typically proceeds under mild conditions, with the use of ethanol as a solvent and sodium ethoxide as the base. The reaction mixture is stirred at room temperature for several hours, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-benzoyl-4-cyanobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted cyanobutanoates.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-benzoyl-4-cyanobutanoate has diverse applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

Material Science: It is employed in the synthesis of novel materials with unique properties for industrial applications.

Wirkmechanismus

The mechanism of action of ethyl 2-benzoyl-4-cyanobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the cyanobutanoate moiety can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Direct comparative studies of ethyl 2-benzoyl-4-cyanobutanoate are absent in the provided evidence. However, its functional groups permit inferences about its behavior relative to analogous compounds:

Functional Group-Based Comparison

Benzoyl-Containing Esters: Ethyl benzoylacetate: Lacks the cyano group but shares the benzoyl moiety. Ethyl 3-benzoylpropionate: Similar chain length but with a benzoyl group at the third carbon. Positional isomerism may alter steric effects and solubility.

Cyano-Substituted Esters: Ethyl 4-cyanobutanoate: Retains the cyano group but lacks the benzoyl substituent. This simplification likely reduces aromatic interactions and UV absorption characteristics. Methyl 2-cyano-3-phenylpropanoate: Features a phenyl group instead of benzoyl, diminishing ketone-mediated reactivity.

Physicochemical and Bioactive Properties

The benzoyl group enhances lipophilicity, which could improve membrane permeability in bioactive applications. The cyano group may confer stability against hydrolysis compared to esters with carboxyl or hydroxyl groups.

Structural and Identifier Comparison Table

Biologische Aktivität

Ethyl 2-benzoyl-4-cyanobutanoate is an organic compound with the molecular formula . It features a benzoyl group and a cyano group attached to a butanoate backbone. This compound has garnered interest in medicinal chemistry and materials science due to its unique structural characteristics, which may confer notable biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and synthesis methods.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Benzoyl Group : Contributes to the compound's aromatic properties.

- Cyano Group : Enhances reactivity and potential interaction with biological macromolecules.

- Butanoate Backbone : Provides a flexible structure for various chemical transformations.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5415-48-5 |

Potential Activities

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

- Antitumor Properties : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Compounds containing cyano groups are often explored for their anti-inflammatory potential.

Case Studies and Research Findings

-

Synthesis and Reactivity Studies :

- A study investigated the synthesis of this compound through alkylation methods, revealing that variations in reaction conditions significantly affected yield and purity .

- The compound was also explored as a substrate in titanium(III)-catalyzed reactions, highlighting its versatility in synthetic applications .

-

Biological Interaction Studies :

- Research indicates that compounds with similar structural motifs can interact with biological macromolecules, leading to potential drug development applications.

- This compound's reactivity may allow it to serve as a building block for more complex biologically active molecules.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Common Synthetic Pathways

| Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Alkylation of Ethyl Benzoylacetate | 30% | Sodium hydride as a base; reflux conditions |

| Titanium(III)-catalyzed cyclization | Variable | Varies based on substrate; monitored via GC |

The synthesis process typically involves the use of alkylating agents and catalytic systems to enhance yields and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-benzoyl-4-cyanobutanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Claisen condensation between ethyl acetoacetate and benzoyl chloride to introduce the benzoyl group at position 2.

- Step 2 : Michael addition or cyanation at position 4 using KCN or a cyanide source under controlled pH (e.g., acetic acid buffer) .

- Key Variables : Temperature (60–80°C for condensation), solvent (THF or DMF for cyanation), and catalyst (e.g., phase-transfer catalysts for improved regioselectivity). Yield optimization requires inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm ester (δ 1.2–1.4 ppm for ethyl CH₃), benzoyl (δ 7.4–8.1 ppm for aromatic protons), and nitrile (absence of proton signal but confirmed via ¹³C at δ 115–120 ppm) .

- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves stereochemical ambiguities, particularly for the benzoyl and nitrile spatial arrangement .

- IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (benzoyl C=O), and ~2240 cm⁻¹ (C≡N stretch) .

Q. How should researchers handle safety concerns during synthesis and handling of this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact with cyanide intermediates.

- Ventilation : Use fume hoods due to volatile solvents (e.g., DMF) and toxic HCN vapors during cyanation.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Emergency protocols align with EU Regulation 1272/2008 guidelines .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Investigate rotational barriers of the benzoyl group to identify conformational isomers causing split signals .

- DFT Calculations : Compare experimental ¹³C shifts with computed values (e.g., Gaussian09) to validate tautomeric forms or solvate effects .

- Crystallographic Validation : Resolve ambiguities via single-crystal XRD to confirm bond angles and torsional strain .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., nitrile reduction vs. ester hydrolysis)?

- Methodological Answer :

- Nitrile Reduction : Use selective catalysts (e.g., Ra-Ni in ethanol under H₂) to avoid ester cleavage.

- Ester Hydrolysis : Employ mild bases (NaHCO₃) at 0–5°C to hydrolyze the ester while preserving the nitrile .

- Protecting Groups : Temporarily protect the benzoyl ketone with ethylene glycol to direct reactivity to the nitrile .

Q. How do computational models predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Molecular Electrostatic Potential (MEP) : Identify electrophilic sites (e.g., carbonyl carbons) using Gaussian08.

- DFT-Based Reactivity Indices : Calculate Fukui indices to predict nucleophilic attack preferences (e.g., nitrile vs. ester) .

- Solvent Effects : Simulate solvation (e.g., COSMO-RS) to assess how polar aprotic solvents stabilize transition states .

Q. What experimental designs address low reproducibility in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent polarity, and catalyst loading .

- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., enolate generation during Claisen condensation) .

- Quality Control : Validate intermediates via LC-MS before proceeding to subsequent steps .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities lowering the observed mp .

- Polymorphism Screening : Perform slurry experiments in multiple solvents to identify crystalline forms .

- Computational Adjustments : Incorporate lattice energy calculations (e.g., PIXEL method) to refine predicted thermal properties .

Eigenschaften

IUPAC Name |

ethyl 2-benzoyl-4-cyanobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-18-14(17)12(9-6-10-15)13(16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHMUKSUHCFTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC#N)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278791 | |

| Record name | ethyl 2-benzoyl-4-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-48-5 | |

| Record name | 5415-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-benzoyl-4-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.